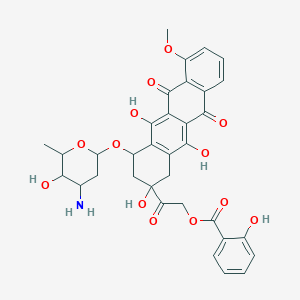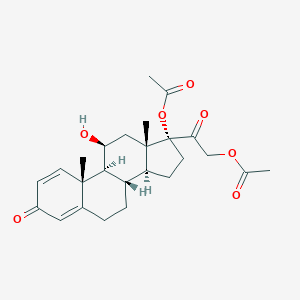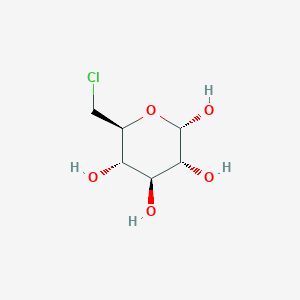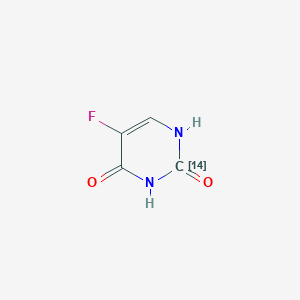
Uracil-2-14C, 5-fluoro-
Vue d'ensemble
Description
Uracil-2-14C, 5-fluoro- is a radiolabeled derivative of 5-fluorouracil, a widely used chemotherapeutic agent. The compound is a pyrimidine analog, where the hydrogen atom at the C-5 position of uracil is replaced by a fluorine atom, and the carbon at the C-2 position is labeled with the radioactive isotope carbon-14. This modification allows for the tracking and study of the compound’s metabolic pathways and mechanisms of action in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uracil-2-14C, 5-fluoro- typically involves the incorporation of fluorine into the uracil molecule. One common method is the direct fluorination of uracil using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is carried out in a suitable solvent, often at low temperatures to control the reactivity of fluorine. The radiolabeling with carbon-14 is achieved by using a precursor that contains the carbon-14 isotope, which is then incorporated into the uracil structure through a series of chemical reactions.
Industrial Production Methods
Industrial production of Uracil-2-14C, 5-fluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated synthesis equipment and stringent quality control measures to monitor the incorporation of the radioactive isotope and the overall chemical composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Uracil-2-14C, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or other functional groups.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various fluorinated metabolites, which can be analyzed to understand the metabolic pathways and the biological activity of the compound.
Applications De Recherche Scientifique
Uracil-2-14C, 5-fluoro- has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of fluorinated pyrimidines.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in cancer research to investigate the mechanisms of action and resistance of 5-fluorouracil in tumor cells.
Industry: Applied in the development of new chemotherapeutic agents and radiolabeled compounds for diagnostic imaging.
Mécanisme D'action
The mechanism of action of Uracil-2-14C, 5-fluoro- involves its incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis and function. The compound inhibits the enzyme thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. This inhibition results in the depletion of thymidine and the accumulation of uracil and its analogs, causing DNA damage and cell death. The radiolabeling with carbon-14 allows for the tracking of these processes in vivo.
Comparaison Avec Des Composés Similaires
Uracil-2-14C, 5-fluoro- is compared with other fluorinated pyrimidines such as:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
5-Fluorocytosine: Another fluorinated pyrimidine with antifungal properties.
5-Fluorodeoxyuridine: A fluorinated analog used in cancer treatment.
The uniqueness of Uracil-2-14C, 5-fluoro- lies in its radiolabeling, which allows for detailed metabolic and pharmacokinetic studies that are not possible with non-labeled compounds.
Propriétés
IUPAC Name |
5-fluoro-(214C)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-DOMIDYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)N[14C](=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-63-2 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-2-14C, 5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorouracil C-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROURACIL C-14 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0E5J9OQ9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
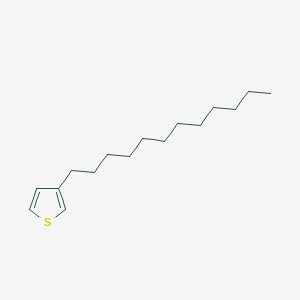
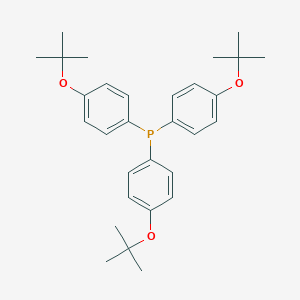
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
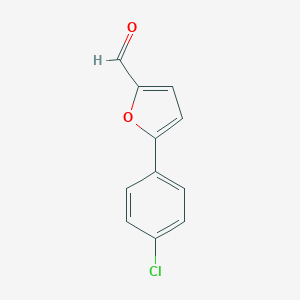

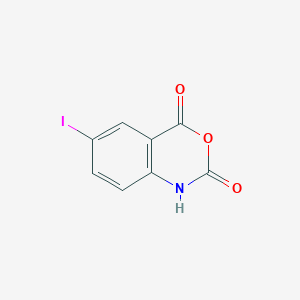
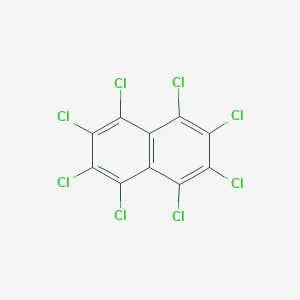
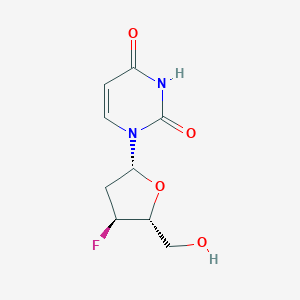

![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
